molecular formula C6H10ClF2N3 B12218094 1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B12218094
M. Wt: 197.61 g/mol
InChI Key: DAWSYDPGDQMLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H9F2N3·HCl. This compound is known for its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and an N-methylmethanamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride typically involves multiple steps, starting from the preparation of the pyrazole ring. One common method involves the cyclization of enaminones with hydrazines in the presence of a catalyst such as iodine . The difluoromethyl group can be introduced through late-stage difluoromethylation, which involves the use of difluoromethylation reagents to form the X–CF2H bond where X is typically a carbon, oxygen, nitrogen, or sulfur atom . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Cross-Coupling: This reaction involves the formation of carbon-carbon bonds using palladium or nickel catalysts.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can yield various difluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition disrupts the energy production in fungal cells, leading to their death. The compound’s unique structure allows it to bind effectively to its targets, making it a potent agent in various applications.

Comparison with Similar Compounds

1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its versatile reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H10ClF2N3

Molecular Weight

197.61 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H9F2N3.ClH/c1-9-4-5-2-3-10-11(5)6(7)8;/h2-3,6,9H,4H2,1H3;1H

InChI Key

DAWSYDPGDQMLFB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

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